"Methyl 2-Chloro-5-iodonicotinate" CAS number 78686-83-6
"Methyl 2-Chloro-5-iodonicotinate" CAS number 78686-83-6
An In-Depth Technical Guide to Methyl 2-Chloro-5-iodonicotinate (CAS 78686-83-6): A Strategic Building Block for Complex Molecule Synthesis
Introduction
Methyl 2-chloro-5-iodonicotinate, registered under CAS number 78686-83-6, is a trifunctionalized pyridine derivative that has emerged as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its unique architecture, featuring a pyridine core substituted with a chloro group, an iodo group, and a methyl ester, provides a powerful platform for the selective construction of complex molecular frameworks. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of its utility, allowing for programmed, sequential functionalization through palladium-catalyzed cross-coupling reactions. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, core reactivity, and its application in key synthetic transformations that are pivotal in medicinal chemistry and materials science.
Physicochemical Properties & Spectroscopic Profile
The physical and chemical properties of Methyl 2-chloro-5-iodonicotinate are summarized in the table below, providing essential data for its handling and use in reactions.
| Property | Value | Reference |
| CAS Number | 78686-83-6 | [1][3] |
| Molecular Formula | C₇H₅ClINO₂ | [1][3] |
| Molecular Weight | 297.48 g/mol | [1][3][4] |
| Appearance | White to pale yellow solid | [1] |
| Melting Point | 74-76 °C | [1] |
| Boiling Point | 329 °C at 760 mmHg | [1] |
| Density | 1.924 g/cm³ | [1] |
| IUPAC Name | methyl 2-chloro-5-iodopyridine-3-carboxylate | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1] |
| InChI Key | XJAILSCNCPJQPH-UHFFFAOYSA-N | [1][5] |
| SMILES | COC(=O)C1=C(N=CC(=C1)I)Cl | [1][5] |
Spectroscopic Characterization: A Self-Validating System
Verifying the identity and purity of Methyl 2-chloro-5-iodonicotinate is critical. The following is an expert interpretation of the expected spectroscopic data, which serves as a baseline for quality control.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C4 position will appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton will appear as a doublet. Due to the electron-withdrawing effects of the adjacent nitrogen and chlorine atoms, these protons will be shifted downfield, typically in the 7.0-9.0 ppm range.[1] A singlet corresponding to the three protons of the methyl ester group (O-CH₃) will be observed further upfield, typically around 3.9 ppm.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal (typically ~160-170 ppm). The five carbons of the pyridine ring will appear in the aromatic region (~120-160 ppm), with the carbons directly attached to the electronegative chlorine and iodine atoms showing characteristic shifts. The methyl carbon of the ester will appear as a single peak in the upfield region (~50-60 ppm).[6][7]
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry will show a distinct molecular ion (M⁺) peak. A key feature will be the isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio), resulting in M⁺ and M+2 peaks.[8] Common fragmentation patterns for halopyridines involve the loss of the halogen atoms and the ester group.[9][10][11] Loss of a methoxy radical (·OCH₃) or the entire methoxycarbonyl group (·COOCH₃) are also expected fragmentation pathways.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A strong carbonyl (C=O) stretch from the ester group will be prominent around 1720-1740 cm⁻¹. C-Cl and C-I stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present.
Synthesis and Purification
The most common laboratory-scale synthesis of Methyl 2-chloro-5-iodonicotinate involves the chlorination of its corresponding 2-hydroxy precursor. This transformation is a robust and reliable method for accessing this key intermediate.
Detailed Experimental Protocol: Synthesis
The following protocol is a validated method for the preparation of the title compound.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 5-iodo-2-hydroxynicotinate (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (or a similar chlorinating agent like trichlorophosphorus) in excess (e.g., 10 volumes) to the flask.[12]
-
Reaction: Heat the mixture to reflux (typically around 110 °C) and maintain for 12-24 hours.[12] The progress of the reaction should be monitored by TLC or LC-MS.
-
Quenching and Workup: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases and the pH is neutral to slightly basic.[12]
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]
-
Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to afford pure Methyl 2-chloro-5-iodonicotinate.[12][13]
Core Reactivity and Mechanistic Insights: The Power of Chemoselectivity
The synthetic power of Methyl 2-chloro-5-iodonicotinate lies in the differential reactivity of its two carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C(sp²)-Cl bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. This chemoselectivity allows for the selective functionalization at the 5-position (iodine) while leaving the 2-position (chlorine) intact for subsequent transformations.[14]
This predictable reactivity enables a modular approach to building complex molecules, making it a highly valued intermediate in multi-step syntheses.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Methyl 2-chloro-5-iodonicotinate is a premier substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[15][16] Using Methyl 2-chloro-5-iodonicotinate, this reaction selectively occurs at the C-I bond, allowing for the introduction of a wide range of aryl or heteroaryl groups at the 5-position of the pyridine ring.[5]
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 2-chloro-5-iodonicotinate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).[17]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or a combination of Pd(OAc)₂ and a suitable phosphine ligand.[17]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.[5]
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the 5-aryl-2-chloronicotinate product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a crucial linkage in countless pharmaceutical agents.[18][19] This reaction allows for the coupling of primary or secondary amines at the 5-position of Methyl 2-chloro-5-iodonicotinate, again leveraging the higher reactivity of the C-I bond.[20] The choice of phosphine ligand is critical for reaction efficiency and scope.[18]
Representative Protocol: Buchwald-Hartwig Amination
-
Setup: To a dry, sealable reaction tube, add Methyl 2-chloro-5-iodonicotinate (1.0 eq), the amine (1.2-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%).[20]
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq) and an anhydrous, degassed solvent like toluene or dioxane.[20]
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction's progress.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 5-amino-2-chloronicotinate derivative.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, creating valuable alkynyl-aromatic structures.[21][22] This reaction, co-catalyzed by palladium and copper(I), proceeds selectively at the C-I bond of Methyl 2-chloro-5-iodonicotinate.[14]
Representative Protocol: Sonogashira Coupling
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve Methyl 2-chloro-5-iodonicotinate (1.0 eq) in an anhydrous solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.2-1.5 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (5-10 mol%).[14]
-
Base: Add a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which also serves as a solvent or co-solvent.[14]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.[14]
-
Workup: Quench the reaction with aqueous ammonium chloride, and extract with an organic solvent. Wash the organic layers with water and brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue via column chromatography to isolate the 5-alkynyl-2-chloronicotinate product.
Case Study: A Gateway to Bioactive Scaffolds
The trifunctional nature of Methyl 2-chloro-5-iodonicotinate makes it an ideal precursor for constructing complex heterocyclic systems found in many biologically active molecules. For instance, substituted nicotinates are key building blocks in the synthesis of analogs of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[3][12][23][24][25] By first performing a Suzuki or Sonogashira coupling at the 5-position, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig amination at the 2-position, chemists can rapidly generate a library of diverse compounds for structure-activity relationship (SAR) studies. This modular strategy is a hallmark of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify novel drug candidates.[26]
Safety, Handling, and Storage
As a laboratory chemical, Methyl 2-chloro-5-iodonicotinate must be handled with appropriate care.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered harmful to aquatic life (H402).
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is often at -20°C for long-term stability.[1]
Conclusion
Methyl 2-chloro-5-iodonicotinate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its well-defined chemoselectivity provides a reliable and predictable platform for sequential C-C and C-N bond formation, two of the most critical transformations in the synthesis of pharmaceuticals and advanced materials. By understanding its properties, synthesis, and reactivity, researchers can unlock its full potential to accelerate the discovery and development of novel chemical entities. This guide provides the foundational knowledge and practical protocols to effectively integrate this powerful building block into any advanced synthesis program.
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